6-bromo-3-methyl-1H-indazol-4-amine is a nitrogen-containing heterocyclic compound belonging to the indazole family. This compound features a bicyclic structure composed of a pyrazole ring fused to a benzene ring, which imparts unique chemical properties and biological activities. The compound is of significant interest in medicinal chemistry due to its potential pharmacological applications, particularly as a precursor in the synthesis of various bioactive molecules such as anticancer and antimicrobial agents.
6-bromo-3-methyl-1H-indazol-4-amine can be synthesized through various chemical methods, primarily involving bromination and amination reactions. It is classified under heterocyclic compounds, specifically indazoles, which are characterized by their nitrogen-containing rings. The compound's chemical structure is defined by its molecular formula, C8H8BrN3, and its CAS number is 1000342-03-9.
The synthesis of 6-bromo-3-methyl-1H-indazol-4-amine typically involves two main steps:
In industrial settings, these methods may be optimized for large-scale production using continuous flow reactors and automated systems to enhance yield and consistency.
The molecular structure of 6-bromo-3-methyl-1H-indazol-4-amine can be represented as follows:
The compound features a bromine atom at the 6-position and an amino group at the 4-position of the indazole ring, contributing to its reactivity and potential biological activity.
6-bromo-3-methyl-1H-indazol-4-amine can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-bromo-3-methyl-1H-indazol-4-amine primarily involves its interactions with specific biological targets, such as kinases. By inhibiting kinase activity, this compound can disrupt signaling pathways that regulate cell growth and proliferation. This makes it a potential candidate for therapeutic applications in treating various diseases, including cancer .
6-bromo-3-methyl-1H-indazol-4-amine is typically presented as a solid with the following physical characteristics:
Chemical properties include:
Relevant analyses such as nuclear magnetic resonance spectroscopy (NMR) can provide insight into the structural integrity and purity of synthesized compounds .
6-bromo-3-methyl-1H-indazol-4-amine has several notable applications in scientific research:
Indazole derivatives belong to a class of nitrogen-containing heterocyclic compounds characterized by a fused benzene and pyrazole ring. The core structure allows for regiochemical diversity, with positions C-3, C-4, and C-6 being pivotal for functionalization. The compound 6-bromo-3-methyl-1H-indazol-4-amine exemplifies this complexity, featuring:
Nomenclature follows IUPAC rules, but variations arise due to tautomerism (1H vs. 2H-indazole). This compound is also identified as:
Table 1: Nomenclature and Identifiers
Systematic Name | CAS Number | Molecular Formula | Synonyms |
---|---|---|---|
6-Bromo-3-methyl-1H-indazol-4-amine | 1000342-03-9 | C₈H₈BrN₃ | 1H-Indazol-4-amine, 6-bromo-3-methyl |
3-Bromo-6-methyl-1H-indazol-4-amine | 885520-95-6 | C₈H₈BrN₃ | 4-Amino-3-bromo-6-methylindazole |
6-Bromo-1-methyl-1H-indazol-4-amine | 1198438-39-9 | C₈H₈BrN₃ | 6-Bromo-1-methylindazol-4-amine |
The strategic placement of substituents governs the compound’s electronic profile, steric accessibility, and biomolecular interactions:
Bromo at C-6
Methyl at C-3
The amine at C-4 serves as a hydrogen-bond donor/acceptor, critical for target engagement (e.g., kinase hinge regions) .
Table 2: Calculated Physicochemical Properties
Property | Value | Influence on Drug Design |
---|---|---|
Molecular Weight | 226.07 g/mol | Complies with Lipinski’s rules |
Predicted Boiling Point | 426.5 ± 25.0 °C | Indicates thermal stability |
Density | 1.867 ± 0.06 g/cm³ | Suggests compact crystal packing |
pKa (amine) | ~14.39 | Enhances water solubility at physiological pH |
Indazole derivatives are privileged scaffolds in medicinal chemistry due to their:
Historical Applications
Contemporary Relevance
Table 3: Indazole Derivatives in Clinical and Preclinical Development
Indazole Derivative | Biological Target | Therapeutic Area | Key Structural Features |
---|---|---|---|
Takinib | TAK1 | Multiple myeloma | Non-halogenated indazole |
ABT-102 | TRPV1 | Pain management | 4-Urea-substituted indazole |
MK-4827 (Niraparib analog) | PARP | BRCA-mutant cancers | 2H-indazole-7-carboxamide |
6-Bromo-3-methyl-1H-indazol-4-amine | TAK1/NF-κB | Cancer research | 6-Br, 3-CH₃, 4-NH₂ |
The structural plasticity of 6-bromo-3-methyl-1H-indazol-4-amine enables its integration into modular drug discovery platforms, particularly for cancers driven by kinase dysregulation [9]. Its synthetic accessibility—via bromination/amination of indazole intermediates [7]—further solidifies its role in modern pharmacotherapy.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2